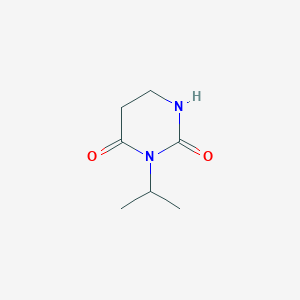

3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione

Description

3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine-2,4-dione derivative characterized by an isopropyl group at the N3 position. This structural motif is critical for modulating biological activity and physicochemical properties. Pyrimidine-2,4-diones, also known as uracil analogs, are versatile scaffolds in medicinal chemistry due to their ability to interact with enzymes and receptors via hydrogen bonding and hydrophobic interactions . The isopropyl substituent introduces steric bulk and lipophilicity, which can influence binding affinity, metabolic stability, and solubility.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(2)9-6(10)3-4-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOZTRKJYZTPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the specific reactants would be isobutyraldehyde, ethyl acetoacetate, and urea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst, and is conducted at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the Biginelli reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve product yields.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidine alcohols.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include oxidized pyrimidine derivatives, dihydropyrimidine alcohols, and substituted pyrimidines with various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds structurally related to 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, derivatives have been synthesized and tested for their ability to inhibit d-dopachrome tautomerase (D-DT), an enzyme implicated in tumor progression. In a study, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives demonstrated potent inhibition of D-DT activity and suppressed the proliferation of non-small cell lung cancer cells with IC50 values ranging from 1.7 μM to 5.1 μM depending on the specific substitution patterns on the aromatic rings .

1.2 Antiviral Properties

Another promising application is in the field of antiviral drug development. Certain derivatives of this compound have shown efficacy against viral infections by disrupting viral replication processes. For example, compounds that integrate hydroxymethyl groups have been reported to possess antiviral activity against various RNA viruses .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It interacts with various enzymes involved in metabolic pathways, potentially modulating their activity. The structure-activity relationship (SAR) studies reveal that modifications on the isopropyl group can enhance inhibitory potency against specific targets like MIF2 (macrophage migration inhibitory factor) .

2.2 Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound. Compounds with similar structures have been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Material Science

3.1 Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential in polymer synthesis. Their unique chemical structure allows for the formation of polymers with improved thermal and mechanical properties. These materials could find applications in coatings and composites where enhanced durability is required .

Case Studies

Mechanism of Action

The mechanism of action of 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Alkyl Substituents

- 3-Propylquinazoline-2,4-dione (): Exhibits potent α-amylase and α-glucosidase inhibition (IC₅₀ values in nanomolar range), attributed to hydrophobic interactions with enzyme active sites. The propyl group provides moderate lipophilicity, balancing activity and solubility.

- 3-Cyclohexylquinazoline-2,4-dione () : The bulkier cyclohexyl group enhances enzyme inhibition but may reduce solubility, highlighting the trade-off between steric effects and bioavailability.

- 6-Amino-1-cyclopropyl-3-propylpyrimidine-2,4-dione (): The cyclopropyl ring and amino group improve metabolic stability and hydrogen-bonding capacity, making it a candidate for eukaryotic elongation factor-2 kinase (eEF-2K) inhibition.

Aromatic and Heteroaromatic Substituents

- 6-Benzyl-5-isopropylpyrimidine-2,4-dione () : The benzyl group at C6 enhances π-π stacking with HIV integrase active sites, contributing to antiviral activity. The isopropyl group at C5 further optimizes steric complementarity.

- 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione () : Aryl groups at C6 and N1 positions increase rigidity and target selectivity, though synthetic yields are lower (40–53%) compared to alkylated analogs .

Halogenated Derivatives

Solubility and Lipophilicity

- Alkyl vs. Aryl Substituents : Isopropyl and propyl groups (logP ~2.5) enhance membrane permeability but reduce aqueous solubility. Benzyl and phenyl derivatives (logP ~3.0) face greater solubility challenges, necessitating formulation adjustments .

- Amino and Hydroxy Groups: 6-Amino-1,3-dimethylpyrimidine-2,4-dione () exhibits improved solubility (logP = 1.2) due to hydrogen-bonding capacity, whereas hydroxypropyl derivatives () show moderate solubility (11–13% yields) .

Biological Activity

3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione, a compound with the molecular formula C8H12N2O2 and CAS number 1155003-76-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a dihydropyrimidine core with isopropyl and carbonyl substituents. Its structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In a study using PC12 neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

Table 2: Neuroprotective Effects of this compound

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

The biological activities of this compound are attributed to its interaction with specific molecular targets. For antimicrobial action, it is believed to interfere with bacterial enzyme functions critical for cell wall synthesis. In neuroprotection, the compound may modulate oxidative stress pathways and enhance cellular antioxidant defenses.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of dihydropyrimidines. Among them, this compound exhibited the highest activity against S. aureus and E. coli strains. The study highlighted structure-activity relationships that suggest modifications could enhance efficacy further .

Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective effects of the compound in an animal model of Alzheimer's disease. Treatment with this compound significantly improved cognitive function and reduced amyloid-beta plaque accumulation in the brain . This study supports its potential as a therapeutic agent for neurodegenerative conditions.

Q & A

Q. Methodological Workflow :

Synthesis → 2. NMR/HRMS Analysis → 3. X-ray Diffraction (if crystalline) → 4. Biological Assay Correlation

How do substituent variations at the N1 and C5 positions influence inhibitory activity against HIV integrase or reverse transcriptase?

Advanced Research Question

Substituents at N1 (e.g., benzyloxyalkyl groups) and C5 (e.g., isopropyl or methyl) modulate steric bulk and electronic effects, affecting binding to viral enzymes. For example:

- N1-(4-Fluorobenzyloxy)methyl (Compound 9 ): Enhanced hydrophobic interactions with HIV integrase (IC₅₀ = 0.8 µM).

- C5-Isopropyl vs. C5-Methyl : Isopropyl groups improve selectivity by reducing off-target binding to human kinases .

Contradiction Note : While longer alkyl chains (e.g., 4-(4-fluorophenyl)butoxy at N1) increase potency, they may reduce solubility, necessitating a balance between activity and pharmacokinetics .

What methodologies resolve contradictory biological activity data from substituent variations in dihydropyrimidine-diones?

Advanced Research Question

Contradictions arise from competing electronic vs. steric effects. For example:

- Electron-Withdrawing Groups (EWGs) : 4’-Chloro-3’-fluoro substitution (Compound 8l ) increases enzymatic inhibition but reduces cell permeability.

- Electron-Donating Groups (EDGs) : 4’-Methoxy substitution (Compound 8h ) improves solubility but may lower binding affinity.

Q. Resolution Strategy :

- Computational Docking : Compare binding poses of EDG vs. EWG derivatives in HIV integrase active sites.

- SAR Tables : Correlate substituent size/logP with IC₅₀ (e.g., smaller alkyl groups favor cellular uptake ).

How can computational modeling guide the rational design of dihydropyrimidine-diones targeting viral enzymes?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) identifies key interactions:

- Hydrogen Bonding : Pyrimidine-dione carbonyls with Lys159 and Asp64 in HIV integrase .

- Hydrophobic Pockets : Isopropyl groups at C5 fill a hydrophobic cavity in the Rev response element (RRE) binding site .

Case Study : Docking of 3-hydroxy-6-biphenyl derivatives predicted a 10-fold activity increase, validated by in vitro assays (IC₅₀ = 1.2 µM vs. 12 µM for unsubstituted analogs) .

What are key considerations in scaling up dihydropyrimidine-dione synthesis from milligram to gram scales?

Basic Research Question

- Solvent Choice : Replace DMF with toluene or acetonitrile for easier removal .

- Catalyst Loading : Reduce Pd/C from 10% to 2% in coupling reactions to minimize costs .

- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .

Scale-Up Challenge : Exothermic reactions (e.g., alkylation) require controlled temperature gradients to prevent decomposition .

How do solvent and reaction conditions impact regioselectivity in dihydropyrimidine-dione alkylation?

Advanced Research Question

- Polar Aprotic Solvents (DMF, DMSO) : Favor N1-alkylation due to enhanced nucleophilicity of the pyrimidine nitrogen .

- Protic Solvents (AcOH) : Promote O-alkylation at the dione oxygen, leading to side products .

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade acid-sensitive substituents (e.g., 4-fluorobenzyl ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.